molecular formula C17H13N5O4S B2636099 8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 902432-56-8

8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2636099
CAS No.: 902432-56-8
M. Wt: 383.38
InChI Key: XYTBZEJTLJHRJA-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and is substituted with methoxy and nitrophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Scientific Research Applications

8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific chemical properties

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as anti-inflammatory effects . Additionally, modifications of the compound could be explored to enhance its activity or alter its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a hydrazide intermediate. This intermediate then undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring. Subsequent reactions with 4-nitrobenzaldehyde and methoxy-substituted reagents yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-2-(4-nitrophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups enhances its reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

8,9-dimethoxy-2-(4-nitrophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c1-25-13-7-11-12(8-14(13)26-2)18-17(27)21-16(11)19-15(20-21)9-3-5-10(6-4-9)22(23)24/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJOMSHLJISHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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